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molecular formula C8H8ClNO2 B1353946 2-Chloro-1,3-dimethyl-5-nitrobenzene CAS No. 38560-96-2

2-Chloro-1,3-dimethyl-5-nitrobenzene

Cat. No. B1353946
M. Wt: 185.61 g/mol
InChI Key: XOTLSEJRAUKAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05569674

Procedure details

4-Nitro-2,6-dimethylphenyl trifluoromethanesulfonate (4.06 kg, 13.6 mol) is dissolved in anhydrous N-methylpyrrolidinone (42 L) and to this solution is added anhydrous lithium chloride (900 g) all at once. The internal temperature is raised to 120° at which time the color changes to a dark golden brown. After 10 hours at this temperature the color of the solution is dark brown. The reaction is then cooled to 5° and diluted with cold water (5°, 21 L) at such a rate as to keep the temperature below 15°. After the addition is complete the mixture is stirred for 1 hour at 5°. The product is collected by filtration and washed with water (4×1 L). This dark brown solid is dissolved in t-butyl methyl ether (42 L) and stirred first with charcoal and then anhydrous magnesium sulfate (10 pounds). After filtration the solvents are removed in vacuo (40°, 3 Torr) to obtain a tan solid which is dried in vacuo (25°, 3 Torr) for 2 days to obtain 4-chloro-3,5-dimethylnitrobenzene, m.p. 101°-105°.
Name
4-Nitro-2,6-dimethylphenyl trifluoromethanesulfonate
Quantity
4.06 kg
Type
reactant
Reaction Step One
Quantity
42 L
Type
solvent
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step Two
Name
Quantity
21 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:12]([CH3:13])=[CH:11][C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:8]=1[CH3:17])(=O)=O.[Cl-:20].[Li+]>CN1CCCC1=O.O>[Cl:20][C:7]1[C:12]([CH3:13])=[CH:11][C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:8]=1[CH3:17] |f:1.2|

Inputs

Step One
Name
4-Nitro-2,6-dimethylphenyl trifluoromethanesulfonate
Quantity
4.06 kg
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C=C(C=C1C)[N+](=O)[O-])C)(F)F
Name
Quantity
42 L
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
900 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Three
Name
Quantity
21 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 1 hour at 5°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature is raised to 120° at which time the color changes to a dark golden brown
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is then cooled to 5°
CUSTOM
Type
CUSTOM
Details
the temperature below 15°
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The product is collected by filtration
WASH
Type
WASH
Details
washed with water (4×1 L)
DISSOLUTION
Type
DISSOLUTION
Details
This dark brown solid is dissolved in t-butyl methyl ether (42 L)
STIRRING
Type
STIRRING
Details
stirred first with charcoal
FILTRATION
Type
FILTRATION
Details
After filtration the solvents
CUSTOM
Type
CUSTOM
Details
are removed in vacuo (40°, 3 Torr)
CUSTOM
Type
CUSTOM
Details
to obtain a tan solid which
CUSTOM
Type
CUSTOM
Details
is dried in vacuo (25°, 3 Torr) for 2 days
Duration
2 d

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1C)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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